molecular formula C6H6O2 B171902 2-Furanacetaldehyde CAS No. 15022-16-9

2-Furanacetaldehyde

Cat. No.: B171902
CAS No.: 15022-16-9
M. Wt: 110.11 g/mol
InChI Key: LNKQTTQZURKWDO-UHFFFAOYSA-N
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Description

2-Furanacetaldehyde, also known as furfuraldehyde, is a naturally occurring compound. It has a molecular formula of C6H6O2 and a molecular weight of 110.11 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H6O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Enantioselective Synthesis in Organic Chemistry

2-Furanacetaldehyde plays a role in enantioselective organocatalysis, specifically in the Mukaiyama-Michael reaction. This process is pivotal for the synthesis of gamma-butenolide structures, which are vital chiral synthons found in natural products. The reaction uses iminium catalysis for the enantioselective addition of 2-silyloxy furans to unsaturated aldehydes, accommodating a diverse range of aldehyde substrates (Brown, Goodwin, & MacMillan, 2003).

Development of Heterocycles

This compound contributes to the development of heterocycles in pharmaceutical, agrochemical, and materials research. It's involved in Co(III)-catalyzed syntheses of indazoles and furans, demonstrating a new approach to assemble these structures efficiently from simple inputs (Hummel & Ellman, 2014).

Biomass-Derived Chemical Synthesis

Furan-2-carbaldehydes, including this compound, serve as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones. This process is significant for its environmental friendliness and for not requiring the protection of various functional groups during synthesis (Yu et al., 2018).

Synthesis of Substituted Furans

This compound is instrumental in the one-pot preparation of substituted furans. This preparation is crucial for accessing a variety of 2-substituted and 2,3-disubstituted furans, which have applications in various organic syntheses (Teng, Wada, Okamoto, & Sato, 2001).

Food Chemistry

In food chemistry, this compound is part of Maillard-type reactions, especially in the formation of furan and methylfuran in food systems. Understanding these reactions is key to comprehending flavor formation and potential health risks associated with these compounds (Limacher, Kerler, Davidek, Schmalzried, & Blank, 2008).

Biocatalysis

This compound is relevant in biocatalysis, particularly in the production of 2,5-furandicarboxylic acid (FDCA). FDCA is a sustainable alternative to petroleum-derived terephthalic acid for bio-based polymers. The biocatalytic methods offer advantages like high selectivity and lower environmental impact (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).

Catalytic Combustion and Emission Studies

In combustion science, studies involving this compound focus on the emissions from the combustion of furanic compounds, assessing their toxic emissions and environmental impact (Wang, Wei, Cheng, Xu, Daniel, & Shuai, 2016).

Properties

IUPAC Name

2-(furan-2-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKQTTQZURKWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449473
Record name 2-Furanacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15022-16-9
Record name 2-Furanacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15022-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions identifying cis- and trans-7-hydroxy-3,7-dimethyl-3,6-oxyoctanal, also known as cis- and trans-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanacetaldehyde. Can you elaborate on the significance of identifying these 2-furanacetaldehyde derivatives in Cymbopogon leaf oils?

A1: Identifying these specific this compound derivatives in Cymbopogon flexuosus and Cymbopogon tortilis leaf oils contributes to our understanding of their chemical composition. This information is valuable for several reasons:

    Q2: The study utilized 13C Nuclear Magnetic Resonance (NMR) to identify the this compound derivatives. What information does this technique provide about these compounds?

    A2: 13C NMR is a powerful analytical tool that provides a "fingerprint" of the carbon skeleton in organic molecules. By comparing the obtained 13C NMR spectra of the Cymbopogon oil components with literature data, researchers could confidently identify the presence of the cis- and trans-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanacetaldehyde isomers []. This technique helps determine:

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